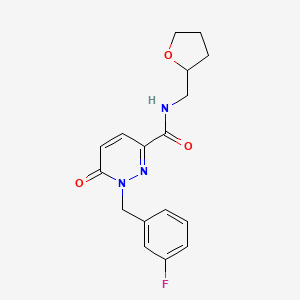
1-(3-fluorobenzyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-fluorobenzyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a tetrahydrofuran ring, which is a five-membered ring containing an oxygen atom . The presence of fluorobenzyl and carboxamide groups suggest that this compound might have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, HPLC, LC-MS, and UPLC could be used to analyze the structure .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. Its reactivity would be influenced by factors such as the electron density around the pyridazine ring and the presence of the fluorobenzyl and carboxamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its boiling point, melting point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
Anticoagulant and Anti-Thrombotic Properties
The compound has been investigated for its potential as an anticoagulant and anti-thrombotic agent. Factor Xa (fXa) plays a critical role in the coagulation cascade, and inhibiting it can prevent clot formation. Researchers have optimized the heterocyclic core of this compound, leading to the discovery of a novel pyrazole derivative (SN429) with high potency (fXa Ki = 13 pM) . Further development efforts have resulted in orally active factor Xa inhibitors like DPC423, which could be valuable in preventing thrombosis.
Antitubercular Activity
While not extensively studied, derivatives containing similar structural motifs have shown biological potential. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were investigated for their in vitro antitubercular activity . Although this specific compound was not tested, exploring its potential in this context could be worthwhile.
Other Medicinal Applications
While less documented, it’s essential to consider other potential applications. Researchers have synthesized related compounds with bromine substitution, and their crystal structures have been studied . Investigating the effects of fluorine substitution on biological activity could provide insights into additional applications.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of this compound is the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a transmembrane cation channel, highly expressed in primary sensory neurons, functioning as a polymodal sensor for exogenous and endogenous stimuli . It has generated widespread interest as a target for inhibition due to its implication in neuropathic pain and respiratory disease .
Mode of Action
The compound interacts with its target, TRPA1, by binding to a pocket formed by the TRP-like domain and the pre-S1, S4, S5 helices of one subunit . This binding site is shared with other antagonists such as HC-030031, a model methylxanthine derivative . The predicted binding mode of HC-030031 assumes interaction with Asn-855, a residue demonstrated to be important for HC-030031 recognition in site-directed mutagenesis studies .
Biochemical Pathways
The compound’s interaction with TRPA1 affects the function of this ion channel, leading to changes in the flow of cations across the cell membrane . This can influence a variety of biochemical pathways, particularly those involved in signal transduction in sensory neurons . The exact downstream effects can vary depending on the specific context and cell type.
Result of Action
The binding of the compound to TRPA1 can modulate the activity of this ion channel, potentially reducing the responsiveness of sensory neurons to various stimuli . This could have therapeutic effects in conditions such as neuropathic pain and respiratory diseases, where TRPA1 is thought to play a key role .
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-(oxolan-2-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-4-1-3-12(9-13)11-21-16(22)7-6-15(20-21)17(23)19-10-14-5-2-8-24-14/h1,3-4,6-7,9,14H,2,5,8,10-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNLRNBHLWATPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)
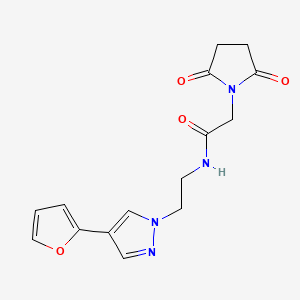
![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)
![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)
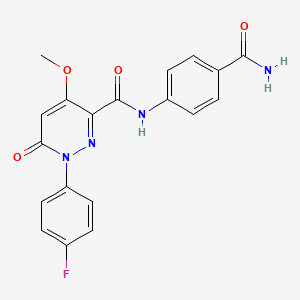
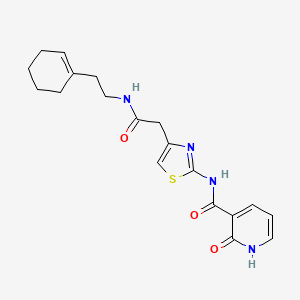
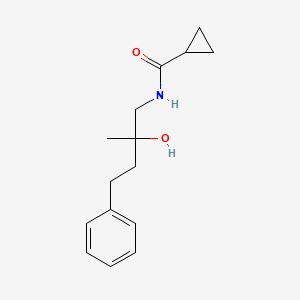
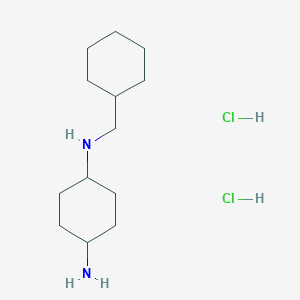
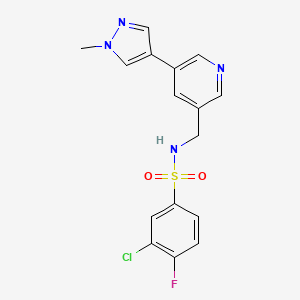
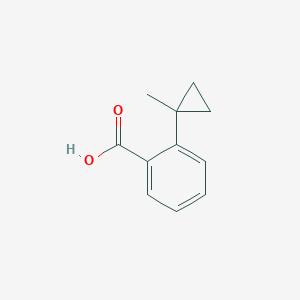
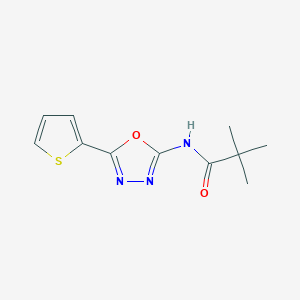
![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)
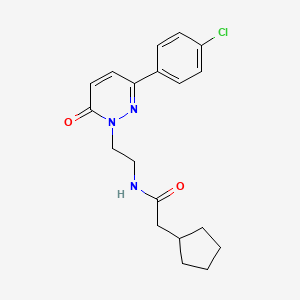
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)